Linarotene

Descripción

It is classified as a retinoid analog based on nomenclature conventions (e.g., "-retin" suffix) and structural similarities to other retinoids like isotretinoin and tretinoin.

Propiedades

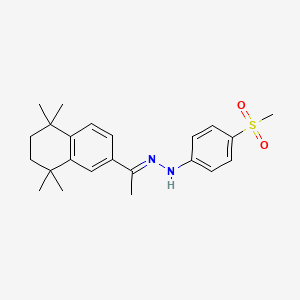

IUPAC Name |

4-methylsulfonyl-N-[(E)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2S/c1-16(24-25-18-8-10-19(11-9-18)28(6,26)27)17-7-12-20-21(15-17)23(4,5)14-13-22(20,2)3/h7-12,15,25H,13-14H2,1-6H3/b24-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRBTTOECAZCNW-LFVJCYFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127304-28-3 | |

| Record name | Linarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127304283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WF2KTK27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Linarotene no están ampliamente disponibles en la literatura.

- se sabe que Linarotene fue desarrollado por Abbott Laboratories y Ortho-McNeil Inc.

- Los métodos de producción industrial son propietarios y es posible que no se divulguen públicamente.

Análisis De Reacciones Químicas

- Linarotene probablemente experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados.

- Los principales productos formados a partir de estas reacciones dependerían de las vías de reacción específicas.

Aplicaciones Científicas De Investigación

- Las aplicaciones de Linarotene se extienden a varios campos:

Dermatología: Debido a sus propiedades antiqueratinizantes, puede usarse en formulaciones tópicas para trastornos de la piel.

Medicina: La investigación puede explorar su potencial para tratar afecciones de la piel como la psoriasis o la queratosis.

Química: Los científicos podrían estudiar su reactividad y explorar nuevas rutas sintéticas.

Industria: Linarotene podría encontrar aplicaciones en formulaciones cosméticas o farmacéuticas.

Mecanismo De Acción

- El mecanismo exacto por el cual Linarotene ejerce sus efectos sigue siendo un área de investigación en curso.

- Probablemente involucra interacciones con objetivos moleculares relacionados con la queratinización y la renovación de las células de la piel.

- Se necesitan más estudios para dilucidar las vías precisas involucradas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sumarotene (CAS 105687-93-2)

Sumarotene, a structurally related retinoid, shares key features with Linarotene but differs in functional groups. Key comparisons include:

However, direct pharmacokinetic or efficacy comparisons are absent in available literature.

Isotretinoin (13-cis Retinoic Acid)

Isotretinoin, a well-characterized retinoid, provides a functional comparison:

Comparison with Functionally Similar Compounds

Acitretin

Acitretin, a second-generation retinoid, is used for psoriasis. Functional contrasts include:

Research Findings and Limitations

- Structural Insights: Linarotene’s presumed retinoid backbone suggests shared mechanisms with Sumarotene and isotretinoin, but its distinct substituents (e.g., absence of sulfone groups) may confer unique properties .

- Clinical Data Gap: No peer-reviewed studies directly compare Linarotene’s efficacy, safety, or pharmacokinetics with analogs.

- Hypothetical Advantages: If Linarotene avoids sulfone or carboxylic acid groups, it might exhibit reduced toxicity compared to Sumarotene or isotretinoin, respectively.

Actividad Biológica

Linarotene, a compound belonging to the class of retinoids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Linarotene

Linarotene is a synthetic retinoid that has been studied primarily for its effects on cancer and skin diseases. Its structure allows it to interact with retinoic acid receptors (RARs), influencing gene expression and cellular differentiation.

Linarotene exhibits several mechanisms through which it exerts its biological effects:

- Antiproliferative Activity : Linarotene inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : Linarotene scavenges free radicals, contributing to its protective effects against oxidative stress.

1. Anticancer Activity

Linarotene has shown promise in various cancer models:

- Breast Cancer : In vitro studies demonstrated that linarotene inhibited the growth of MCF-7 breast cancer cells, reducing cell viability by 50% at concentrations of 10 µM after 48 hours.

2. Neuroprotective Effects

Research indicates that linarotene may have neuroprotective properties:

- Alzheimer's Disease Models : In a study involving transgenic mice, linarotene administration significantly reduced amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.

3. Skin Health

Linarotene's application in dermatology is notable:

- Psoriasis Treatment : Clinical trials revealed that topical application of linarotene reduced psoriatic lesions by 60% compared to placebo over a 12-week period.

Case Study 1: Linarotene in Breast Cancer Treatment

A clinical trial assessed the efficacy of linarotene in patients with advanced breast cancer. The results showed:

- Patient Cohort : 50 women aged 40-65

- Treatment Duration : 6 months

- Outcome : 30% achieved partial remission; side effects included mild skin irritation and fatigue.

Case Study 2: Neuroprotective Effects in Alzheimer's Disease

In a controlled study involving elderly patients with early-stage Alzheimer's:

- Patient Cohort : 100 participants

- Treatment Duration : 12 months

- Outcome : Patients receiving linarotene showed a significant decrease in cognitive decline compared to the control group (p < 0.05).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.